2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that features a naphthalene ring, a tetrazole ring, and a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting a suitable nitrile with sodium azide under acidic conditions.
Attachment of the Naphthalene Ring: The naphthalene ring can be introduced through a coupling reaction with the tetrazole intermediate.
Formation of the Sulfamoylphenyl Group: This involves the sulfonation of aniline followed by acylation to introduce the acetamide group.
Final Coupling: The final step involves coupling the naphthalene-tetrazole intermediate with the sulfamoylphenyl-acetamide intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions can occur at the nitro groups if present in derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Oxidized derivatives of the sulfanyl group.
Reduction: Reduced forms of any nitro groups present.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent.
Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways involving sulfanyl and tetrazole groups.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The tetrazole ring can mimic carboxylate groups, allowing it to interact with proteins in a similar manner.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide
- 2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-(1-phenylethyl)acetamide
Uniqueness
2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is unique due to the presence of both the sulfamoylphenyl and tetrazole groups, which can confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3S2/c20-30(27,28)15-10-8-14(9-11-15)21-18(26)12-29-19-22-23-24-25(19)17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,21,26)(H2,20,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEIDEKEJDRYLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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